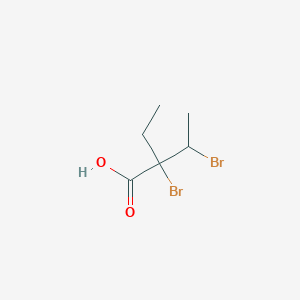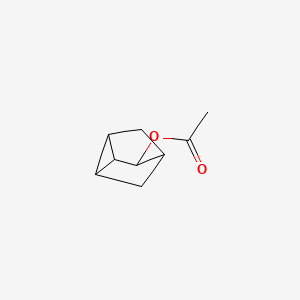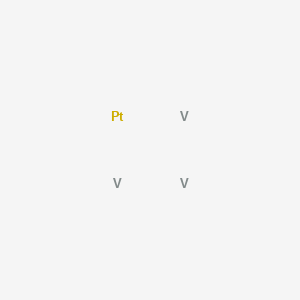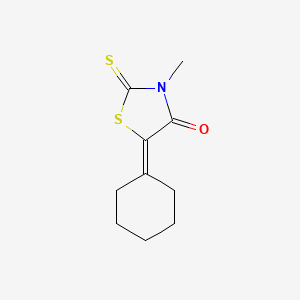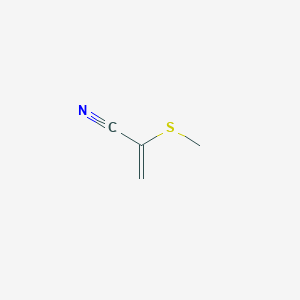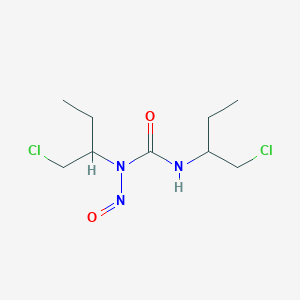
1,3-Bis(1-chlorobutan-2-yl)-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(1-chlorobutan-2-yl)-1-nitrosourea is a chemical compound with the molecular formula C9H18Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorobutan-2-yl groups and a nitrosourea moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-chlorobutan-2-yl)-1-nitrosourea typically involves the reaction of 1-chlorobutan-2-ylamine with nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 1-chlorobutan-2-ylamine is reacted with nitrosyl chloride in an inert solvent such as dichloromethane.
Step 2: The reaction mixture is stirred at a low temperature (0-5°C) to facilitate the formation of the nitrosourea compound.
Step 3: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(1-chlorobutan-2-yl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea moiety into amine derivatives.
Substitution: The chlorobutan-2-yl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed in substitution reactions.
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and related compounds.
Substitution Products: Azides, thiols, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(1-chlorobutan-2-yl)-1-nitrosourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Employed in studies involving DNA modification and protein interactions.
Medicine: Investigated for its potential use in cancer therapy due to its ability to alkylate DNA.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,3-Bis(1-chlorobutan-2-yl)-1-nitrosourea involves the alkylation of nucleophilic sites in biological molecules. The nitrosourea moiety is responsible for the formation of reactive intermediates that can interact with DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This mechanism is particularly relevant in the context of its potential use as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in chemotherapy.
1,3-Bis(2-chloropropyl)-1-nitrosourea: Another nitrosourea derivative with similar properties.
Uniqueness
1,3-Bis(1-chlorobutan-2-yl)-1-nitrosourea is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its longer alkyl chains compared to other nitrosourea compounds may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
13907-65-8 |
|---|---|
Molekularformel |
C9H17Cl2N3O2 |
Molekulargewicht |
270.15 g/mol |
IUPAC-Name |
1,3-bis(1-chlorobutan-2-yl)-1-nitrosourea |
InChI |
InChI=1S/C9H17Cl2N3O2/c1-3-7(5-10)12-9(15)14(13-16)8(4-2)6-11/h7-8H,3-6H2,1-2H3,(H,12,15) |
InChI-Schlüssel |
DCJOIBGRIXKUPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCl)NC(=O)N(C(CC)CCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


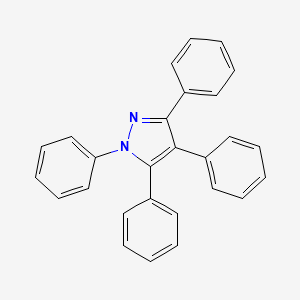

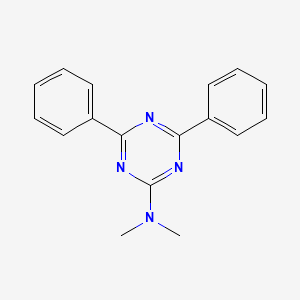
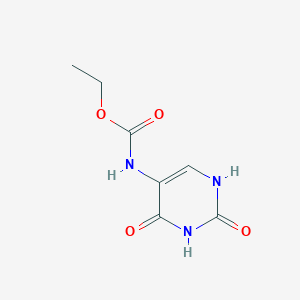
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
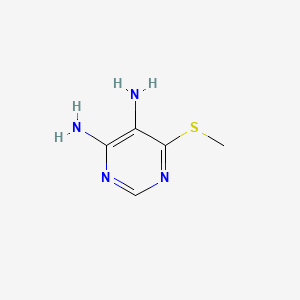
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
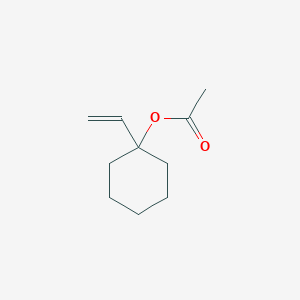
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
